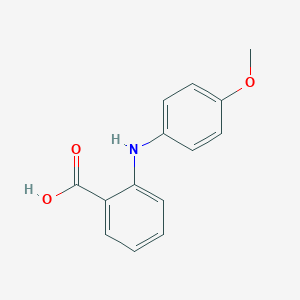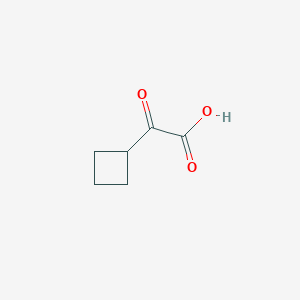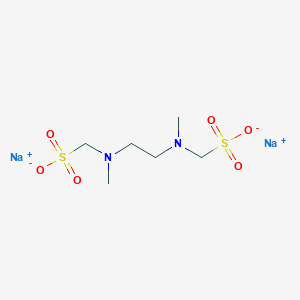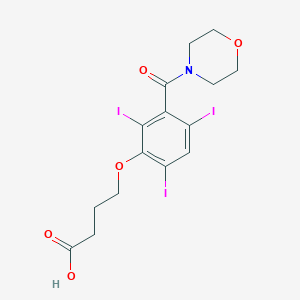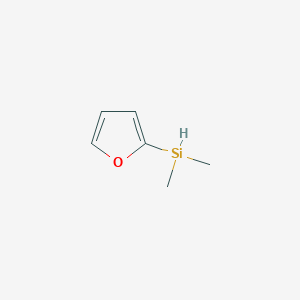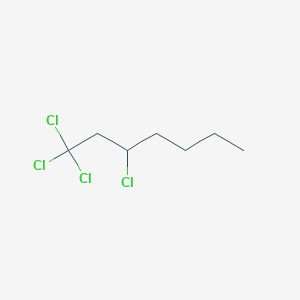
(4-Oxo-4H-quinazolin-3-yl)-acetic acid
Descripción general
Descripción
(4-Oxo-4H-quinazolin-3-yl)-acetic acid is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid typically involves the reaction of quinazoline derivatives with acetic acid or its derivatives. One common method includes the condensation of 2-aminobenzamide with glyoxylic acid under acidic conditions, followed by cyclization to form the quinazoline ring . The reaction conditions often require a catalyst, such as copper acetate, and are carried out under reflux.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: (4-Oxo-4H-quinazolin-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-3-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Copper acetate and tert-butyl hydroperoxide (TBHP) in dichloromethane (DCM) under nitrogen atmosphere.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
- Quinazoline-3-oxide derivatives
- Dihydroquinazoline derivatives
- Halogenated or nitrated quinazoline derivatives
Aplicaciones Científicas De Investigación
(4-Oxo-4H-quinazolin-3-yl)-acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- Quinazoline
- Quinazolinone
- 2-(4-Oxo-4H-quinazolin-3-yl)-propionic acid
Comparison: (4-Oxo-4H-quinazolin-3-yl)-acetic acid is unique due to its specific acetic acid moiety, which can influence its biological activity and solubility compared to other quinazoline derivatives. This structural difference can result in varying degrees of potency and selectivity in its biological applications .
Propiedades
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBICQPTZBHLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352567 | |
| Record name | (4-Oxo-4H-quinazolin-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14663-53-7 | |
| Record name | 4-Oxo-3(4H)-quinazolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14663-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Oxo-4H-quinazolin-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying (4-oxoquinazolin-3(4H)-yl)acetic acid in the context of USP5?
A1: USP5 is a deubiquitinase, an enzyme that removes ubiquitin tags from proteins. This process plays a crucial role in regulating various cellular processes, including protein degradation and signaling pathways. While the provided abstracts don't delve into the specific biological effects, the research focuses on understanding how (4-oxoquinazolin-3(4H)-yl)acetic acid interacts with the zinc-finger ubiquitin binding domain of USP5. [, ] This interaction could potentially modulate USP5's activity, offering insights into novel ways to manipulate its function for therapeutic purposes. Further research is needed to explore the downstream effects of this interaction and its potential implications.
Q2: What information do the research papers provide about the structure of the USP5 zinc-finger ubiquitin binding domain in complex with (4-oxoquinazolin-3(4H)-yl)acetic acid?
A2: One of the research papers presents the X-ray diffraction data obtained from crystals of the USP5 zinc-finger ubiquitin binding domain co-crystallized with (4-oxoquinazolin-3(4H)-yl)acetic acid. [] This data is crucial for determining the three-dimensional structure of the complex and understanding the specific interactions between the compound and the amino acid residues within the binding site. Analyzing this structural information can reveal key molecular interactions that contribute to binding affinity and specificity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


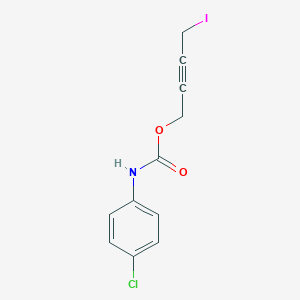
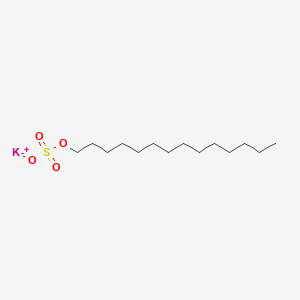
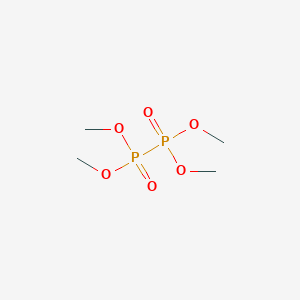

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
